methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

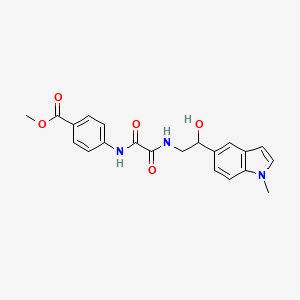

Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted indole moiety via an amide and oxoacetamido bridge. Its synthesis likely involves multi-step reactions, including reductive amination and esterification, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

methyl 4-[[2-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-24-10-9-14-11-15(5-8-17(14)24)18(25)12-22-19(26)20(27)23-16-6-3-13(4-7-16)21(28)29-2/h3-11,18,25H,12H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSVVXVWYMMHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound belongs to the class of indole derivatives, which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding. The specific mode of action of this compound would depend on its chemical structure and the nature of its target.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, metabolic regulation, and gene expression

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects

Biological Activity

Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by an indole moiety, a benzoate group, and an acetamido functionality, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological properties. The indole ring is particularly noteworthy for its role in various pharmacological activities.

Structural Highlights

| Component | Description |

|---|---|

| Indole Moiety | Known for diverse biological activities including antitumor and antimicrobial effects. |

| Benzoate Group | Enhances solubility and bioavailability. |

| Acetamido Functionality | Potentially increases interaction with biological targets. |

Anticancer Activity

Research indicates that compounds with indole structures exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. This compound may interact with bacterial enzymes or receptors, disrupting cellular functions and leading to antimicrobial effects. Studies have shown promising results against various pathogens.

Neuroprotective Effects

The unique structure of this compound suggests potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The indole moiety may bind to specific receptors involved in cell signaling.

- Enzyme Inhibition : The compound could inhibit key enzymes that play roles in disease processes.

- Modulation of Gene Expression : It may alter the expression of genes associated with various diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains, showing promising results that warrant further exploration.

Study 3: Neuroprotection

In a model of neurodegeneration, this compound exhibited protective effects on neuronal cells, indicating its potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues with Indole and Benzoate Motifs

The compound shares structural homology with derivatives such as:

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)

Methyl 4-((2-Methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (AG000L7L)

Key Structural Differences and Similarities

Physicochemical and Hazard Profiles

- Solubility : The target compound’s ester and amide groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO), akin to AG000L7L, which is handled in laboratory settings with standard organic solvents .

- Toxicity: AG000L7L exhibits acute oral toxicity (H302) and skin irritation (H315) , while the target compound’s hazards remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.